Product packaging for Geranine G(Cat. No.:CAS No. 8003-84-7)

Geranine G

Cat. No.: B13826540
CAS No.: 8003-84-7
M. Wt: 599.6 g/mol
InChI Key: TTWSMLVDGTUHEH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Natural Distribution and Occurrence in Biological Systems

Geraniin (B209207) has been identified in a considerable number of plant species, with its presence confirmed in at least 71 different plant species across 26 genera and 9 families. nih.govresearchgate.net Many of these plants have a history of use in traditional medicine. tandfonline.comresearchgate.netresearchgate.net

A notable source of geraniin is the genus Geranium, from which the compound derives its name. nih.gov It was first isolated from Geranium thunbergii, a medicinal herb traditionally used in Japan. tandfonline.comipb.ptnih.govmdpi.com Geraniin is considered the distinctive hydrolyzable tannin of the Geranium genus and is found in the leaves of these species. nih.gov Studies on Geranium robertianum have shown geraniin concentrations as high as 9.8% in acetone (B3395972)/water extracts of leaves. ipb.pt In Geranium thunbergii, geraniin can constitute more than 10% of the dried leaf's weight. nih.gov

Beyond the Geranium genus, geraniin is also found in other plant families, including Euphorbiaceae and Sapindaceae. researchgate.netmdpi.comnih.govresearchgate.net Species within the Phyllanthus genus (Euphorbiaceae), such as Phyllanthus urinaria, Phyllanthus amarus, and Phyllanthus sellowianus, have been reported to contain geraniin. nih.govresearchgate.netucc.edu.ghthieme-connect.comfrontiersin.orgnih.gov

Another significant source is the rind of Nephelium lappaceum (commonly known as rambutan), belonging to the Sapindaceae family. wikipedia.orgresearchgate.netnih.govtandfonline.com The rind of rambutan is considered a rich source of ellagitannins, with geraniin often being the primary compound. nih.govtandfonline.comacs.org Yields of geraniin from ethanolic extracts of N. lappaceum rind have been reported to be substantial, in some cases almost 30% by weight. tandfonline.com

Geraniin and other ellagitannins are also present in various fruits and nuts, including raspberries, strawberries, blackberries, pomegranates, almonds, and walnuts. researchgate.netnih.govthieme-connect.deplos.org

The concentration of geraniin can vary depending on the plant species and even seasonally. For instance, higher geraniin content has been observed during the flowering season in Geranium species. researchgate.net

Below is a table summarizing some key plant sources and reported occurrences of Geraniin:

Plant SpeciesFamilyPart of PlantReported Occurrence/ConcentrationSource Index
Geranium thunbergiiGeraniaceaeLeavesFirst identified, >10% dry weight tandfonline.comipb.ptnih.govnih.gov
Geranium robertianumGeraniaceaeLeavesUp to 9.8% in acetone/water extract ipb.pt
Phyllanthus urinariaEuphorbiaceaeWhole plantPredominant polyphenolic component researchgate.net
Phyllanthus amarusEuphorbiaceaeNot specifiedContains geraniin nih.govfrontiersin.org
Phyllanthus sellowianusEuphorbiaceaeLeaves and stemsContains geraniin thieme-connect.comnih.gov
Nephelium lappaceumSapindaceaeRindMajor compound, up to 30% by weight researchgate.netnih.govtandfonline.com
Various BerriesRosaceae, etc.FruitsContains ellagitannins including geraniin researchgate.netnih.govthieme-connect.de
PomegranateLythraceaeFruitContains ellagitannins including geraniin researchgate.netnih.govthieme-connect.de
AlmondsRosaceaeNutsContains ellagitannins including geraniin researchgate.netnih.govthieme-connect.de
WalnutsJuglandaceaeNutsContains ellagitannins including geraniin researchgate.netnih.govthieme-connect.de

Historical Context of Research on Geraniin and Related Phytochemicals

The discovery of geraniin dates back approximately 40 years from 2016, placing its initial identification around the mid-1970s. researchgate.netresearchgate.netresearchgate.net It was first isolated as a crystalline solid from the leaves of Geranium thunbergii by Okuda et al. in 1976. ipb.ptnih.govresearchgate.net Interestingly, despite being a tannin, the isolated crystalline geraniin was noted as being devoid of astringency, a characteristic often associated with tannins. ipb.ptnih.gov

The early research on geraniin was closely linked to the investigation of tannins, particularly hydrolyzable tannins, which are widespread in the plant kingdom. thieme-connect.defrontiersin.org Geraniin's structure, being composed of galloyl and hexahydroxydiphenoyl groups linked to glucose, positioned it within this class of polyphenolic compounds. wikipedia.orgthieme-connect.de

Research into geraniin and related phytochemicals has been driven, in part, by the traditional medicinal uses of the plants in which they are found. Geranium thunbergii, for example, has a long history as a folk medicine for intestinal disorders in Japan, and its aqueous extracts were traditionally used as an antidiarrheal. ipb.ptnih.gov The identification of geraniin as a major component in such plants spurred interest in understanding its chemical properties and potential biological activities.

The study of ellagitannins, including geraniin, gained momentum as researchers began to explore the diverse biological effects of these plant secondary metabolites. Early studies focused on their antioxidant properties and later expanded to investigate other activities such as antiviral, antimicrobial, and antitumor effects. tandfonline.comnih.govthieme-connect.deplos.org

The development of analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), has played a crucial role in the identification, quantification, and structural elucidation of geraniin and its metabolites in various plant extracts. ipb.ptthieme-connect.comresearchgate.netacs.orgtandfonline.commdpi.com These techniques have facilitated more detailed research into the distribution and chemical composition of geraniin in different plant species.

Research has also delved into the metabolic fate of geraniin upon ingestion, identifying metabolites such as corilagin (B190828), ellagic acid, gallic acid, and urolithins, which are produced by gut microbes. tandfonline.comthieme-connect.dersc.orgresearchgate.net Understanding the metabolism of geraniin has become an important aspect of research into its biological effects.

The historical context of geraniin research highlights a progression from its initial isolation and structural characterization to broader investigations into its natural distribution, biological properties, and metabolic transformation, often linked to the traditional uses of geraniin-containing plants.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H15N3Na2O7S3 B13826540 Geranine G CAS No. 8003-84-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

8003-84-7

Molecular Formula

C24H15N3Na2O7S3

Molecular Weight

599.6 g/mol

IUPAC Name

disodium;4-hydroxy-3-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C24H17N3O7S3.2Na/c1-13-2-9-19-20(10-13)35-24(25-19)14-3-5-16(6-4-14)26-27-22-21(37(32,33)34)12-15-11-17(36(29,30)31)7-8-18(15)23(22)28;;/h2-12,28H,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

TTWSMLVDGTUHEH-UHFFFAOYSA-L

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=C(C=C5C=C(C=CC5=C4O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Isolation and Purification Methodologies for Research Applications

Extraction Techniques from Natural Sources

The initial step in obtaining Geraniin (B209207) G for research involves its extraction from various plant sources. This process is critical as the efficiency and selectivity of the extraction method directly impact the yield and purity of the final product. Geraniin has been identified in numerous plant species, with researchers utilizing different parts of the plants, such as leaves, stems, and fruit rinds, for extraction. researchgate.net

A common approach involves the use of organic solvents to draw out the compound from the plant matrix. Ethanol (B145695) is frequently employed, often in a solution with water, to create a crude extract containing Geraniin G and other phytochemicals. researchgate.netmdpi.com For instance, an ethanolic extract of Nephelium lappaceum (rambutan) rind has been shown to be a rich source of Geraniin G. researchgate.net Another method involves the use of hot water, sometimes acidified with citric acid, to enhance the extraction efficiency from sources like Geranium thunbergii. globalresearchonline.net Ultrasonic circulation extraction has also been utilized, where geranium powder is subjected to an ethanol solution and ultrasonic waves to facilitate the release of the compound. bio-rad.com

A crucial consideration during extraction is the susceptibility of Geraniin G to degradation. Exposure to intense heat can lead to the hydrolysis of the compound into corilagin (B190828), ellagic acid, and gallic acid. researchgate.net Therefore, extraction protocols that avoid high temperatures are generally preferred to maintain the integrity of the Geraniin G molecule. researchgate.netnih.gov

The selection of the plant part and extraction technique can significantly influence the yield of Geraniin G. The following table summarizes various extraction methods applied to different natural sources as documented in research literature.

FamilyGenusSpeciesPlant Part UsedExtraction Technique
AnacardiaceaeSpondiasS. mombinLeaf and stemTriplicate gel filtration chromatography of butanol-butanone (1:1) fraction of plant extract followed by reverse-phase column and gel filtration chromatography.
ElaeocarpaceaeElaeocarpusE. sylvestrisLeafGel filtration chromatography of acetone-water (9:1) plant extract followed by subsequent gel filtration and reverse phase column chromatography.
EuphorbiaceaeAcalyphaA. hispidaLeafGel filtration chromatography of the butanol fraction of plant extract followed by thin layer chromatography.
EuphorbiaceaeAcalyphaA. indicaWhole plantGel filtration chromatography of the acetone-water (8:2) plant extract followed by successive chromatography with gel filtration and reverse phase column.
EuphorbiaceaeEuphorbiaE. canescensAerial partHide powder column chromatography was used to produce aqueous acetone (B3395972) fractions which were subjected to further purification.

Chromatographic Purification Strategies

Following initial extraction, the crude extract contains a complex mixture of compounds. To isolate Geraniin G for research applications, various chromatographic techniques are employed to separate it from other components. A common strategy involves a multi-step approach, often beginning with lower resolution techniques to fractionate the extract, followed by high-resolution methods to achieve high purity.

Initial purification steps often involve techniques like gel filtration chromatography or reverse-phase column chromatography. researchgate.net Gel filtration separates molecules based on their size, while reverse-phase chromatography separates them based on their hydrophobicity. These methods are effective in removing compounds that have significantly different sizes or polarities from Geraniin G, thus enriching the target compound in the collected fractions.

High-Performance Liquid Chromatography (HPLC) in Research

For achieving the high purity required for research applications, High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique. researchgate.net Preparative HPLC, in particular, is employed to isolate larger quantities of pure Geraniin G from the enriched fractions obtained from initial chromatographic steps. researchgate.net

In a typical preparative HPLC setup for Geraniin G purification, a reverse-phase column, such as a C18 column, is used. researchgate.net The separation is achieved by eluting the sample through the column with a mobile phase, which is typically a gradient mixture of an organic solvent (like acetonitrile) and an aqueous solution (often containing a small amount of acid like formic acid to improve peak shape). researchgate.netresearchgate.net The different components of the mixture interact differently with the stationary phase of the column and are thus eluted at different times. The fraction containing Geraniin G is then collected.

The purity of the isolated Geraniin G is subsequently confirmed using analytical HPLC. researchgate.net This involves injecting a small amount of the purified sample into an analytical HPLC system and observing the resulting chromatogram. A single, sharp peak at the expected retention time for Geraniin G indicates a high degree of purity. researchgate.net

The table below outlines typical parameters used in the HPLC purification and analysis of Geraniin G.

ParameterPreparative HPLCAnalytical HPLC
Column Type Reverse-Phase (e.g., RP-18)Reverse-Phase (e.g., Merck Chromolith Performance RP-18, Thermo BDS Hypersil C18)
Mobile Phase Gradient of acetonitrile (B52724) and waterAcetonitrile and water with 0.1% formic acid
Flow Rate Typically higher (e.g., 18 mL/min)Typically lower (e.g., 0.5 mL/min)
Detection UV detector (e.g., 210 nm and 275 nm)UV detector

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purification

While HPLC with UV detection is a primary tool for the purification of Geraniin G, Liquid Chromatography-Mass Spectrometry (LC-MS) plays a crucial role in the characterization and purity assessment of the final product. researchgate.net In the context of purification for research applications, LC-MS is primarily used to identify any co-eluting impurities that may not be resolved by HPLC-UV alone. researchgate.net

After purification by techniques such as reverse-phase chromatography and crystallization, LC-MS analysis can be performed to identify the molecular weights of any remaining minor components. researchgate.net This is particularly important for distinguishing Geraniin G from structurally similar compounds. For example, in the purification of Geraniin G from Nephelium lappaceum, LC-MS was used to identify the major impurities as corilagin and elaeocarpusin, which are structurally related ellagitannins. researchgate.net This detailed level of analysis ensures that the purified Geraniin G used in subsequent research is well-characterized and free from potentially confounding substances.

Biosynthesis and Biotransformation Pathways of Geraniin

Precursor Identification and Enzymatic Pathways

The biosynthesis of geraniin (B209207) in plants is understood to involve precursors common to hydrolyzable tannins. A key precursor is believed to be 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose, also known as pentagalloylglucose (B1669849) (PGG) researchgate.net. While the complete enzymatic pathway specifically for geraniin biosynthesis is not fully elucidated, the synthesis of hydrolyzable tannins generally involves the esterification of a glucose core with galloyl and hexahydroxydiphenoyl (HHDP) groups wikipedia.orgresearchgate.net. The formation of the DHHDP unit, characteristic of geraniin, involves further modification of the HHDP group wikipedia.orgresearchgate.net. Enzymes involved in galloylation and the formation of HHDP groups from gallic acid and glucose are central to this process.

Role of Intermediates in Biosynthesis

Intermediates in the biosynthesis of geraniin include galloylated glucose esters, such as PGG, and compounds containing HHDP and DHHDP units attached to the glucose core wikipedia.orgresearchgate.net. These intermediates represent successive stages of esterification and oxidative coupling reactions. The conversion of HHDP to DHHDP is a crucial step in the formation of geraniin's unique structure wikipedia.orgresearchgate.net.

In the context of biotransformation after ingestion, particularly in mammals, geraniin itself is considered a precursor to various metabolites. Upon oral ingestion, geraniin is extensively metabolized, primarily by gut microbiota tandfonline.comresearchgate.net. This process involves hydrolysis and further transformations, leading to the formation of smaller phenolic compounds tandfonline.comresearchgate.netd-nb.info.

Key intermediates and end-products of geraniin biotransformation by gut microflora include corilagin (B190828), gallic acid, ellagic acid, brevifolincarboxylic acid, and various urolithins tandfonline.comresearchgate.netd-nb.info. Studies using anaerobic incubation with rat fecal suspension have shown that geraniin is initially hydrolyzed by microflora to produce corilagin, gallic acid, ellagic acid, and brevifolincarboxylic acid researchgate.netd-nb.infothieme-connect.de. Corilagin can be further broken down into ellagic acid and gallic acid, while brevifolincarboxylic acid is metabolized into brevifolin tandfonline.comd-nb.info. Ellagic acid is a central intermediate in the formation of urolithins, which are dibenzopyran derivatives d-nb.infonih.gov.

The proposed metabolic pathway illustrates the sequential breakdown of geraniin by intestinal microflora. d-nb.inforesearchgate.net.

Table 1: Proposed Major Metabolites of Geraniin by Gut Microflora

CompoundOrigin from Geraniin HydrolysisFurther Metabolism Into
CorilaginYesEllagic acid, Gallic acid
Gallic acidYesPyro-gallol, 4-O-methylgallic acid
Ellagic acidYesUrolithins
Brevifolincarboxylic acidYesBrevifolin
UrolithinsFrom Ellagic acid-

Metabolic Fate in Pre-clinical Models for Mechanistic Elucidation

Studies in pre-clinical animal models, such as rats, have provided significant insights into the metabolic fate of geraniin and the biological activities of its metabolites tandfonline.comd-nb.infonih.gov. Due to its large molecular weight and polarity, intact geraniin has poor oral bioavailability and is not readily absorbed into the circulation tandfonline.com. Instead, its biological effects are largely attributed to its metabolites, which are absorbed after microbial transformation in the gut tandfonline.comnih.gov.

Following oral administration of geraniin to rats, various metabolites, including urolithins, have been detected in urine and plasma d-nb.infonih.gov. The urinary excretion of major metabolites can persist for more than 48 hours, suggesting absorption and elimination, potentially involving enterohepatic circulation d-nb.info.

Research in pre-clinical models indicates that geraniin's beneficial effects, such as hypoglycemic activity and protection against oxidative stress, are likely mediated by its metabolites tandfonline.comscispace.com. For instance, metabolites like ellagic acid, gallic acid, and urolithin A have shown potential in managing diabetic complications and exhibiting antioxidant properties tandfonline.comnih.gov. These metabolites have demonstrated more potent antioxidant activities in certain assays compared to intact geraniin thieme-connect.denih.gov.

Table 2: Detection of Geraniin Metabolites in Rat Biofluids

MetaboliteDetected in UrineDetected in Intestinal Microbial Suspension
3,8-dihydroxy-6H-dibenzo[b,d]pyran-6-one (Urolithin A)YesYes
3,8,9-trihydroxy-6H-dibenzo[b,d]pyran-6-oneYesYes
3,4,8,9,10-pentahydroxy-6H-dibenzo[b,d]pyran-6-oneYesYes
3,8,9,10-tetrahydroxy-6H-dibenzo[b,d]pyran-6-oneYesYes
3,8,10-trihydroxy-6H-dibenzo[b,d]pyran-6-oneYesYes
CorilaginYesYes
Gallic acidYesYes
Ellagic acidYesYes
Brevifolincarboxylic acidNoYes
BrevifolinYesYes

Note: Based on findings from in vitro incubation with rat fecal suspension and in vivo detection in rat urine and plasma. researchgate.netd-nb.infothieme-connect.de

The investigation of specific metabolites, such as urolithins A, B, and C, detected in serum and urine, is ongoing to fully understand their individual contributions to the biological effects attributed to geraniin consumption tandfonline.com.

Chemical Synthesis and Structural Modification Strategies

Total Synthesis Approaches for Geraniin (B209207) and Analogs

Total synthesis of complex ellagitannins like geraniin is a challenging endeavor due to their structural complexity. While the total synthesis of geraniin itself is not widely reported as a common practice compared to extraction, related ellagitannins and structural fragments have been synthesized. Studies on the total synthesis of other ellagitannins, such as coriariin A, and related HHDP-bearing glucopyranose structures, provide insights into the methodologies applicable to the geraniin family. nih.gov These synthetic efforts often involve strategies for the site-selective functionalization of the glucose core and the stereodivergent construction of the characteristic hydroxydiphenoic groups. acs.org Early synthetic studies relied heavily on protection and deprotection strategies for the multiple hydroxyl groups on the glucose core, leading to complex synthetic routes. acs.org More recent approaches aim for streamlined synthesis through direct site-selective functionalization of glucose hydroxyls and catalyst-controlled acylation reactions. acs.org

Research findings highlight the difficulties in constructing the biaryl-containing medium-ring systems found in ellagitannins like geraniin, particularly the DHHDP unit. thieme-connect.com Attempts to synthesize such systems using conventional methods have faced challenges, indicating the complexity of replicating the natural biosynthesis or developing efficient synthetic routes. thieme-connect.com

Derivatization and Analog Design for Enhanced Research Probes

Derivatization of geraniin and the design of analogs are important strategies for creating enhanced research probes to investigate its biological activities and mechanisms of action. acs.orgresearchgate.net Modifying the structure of geraniin can help improve properties such as bioavailability, stability, or target specificity. tandfonline.comacs.org

Research has explored the creation of chemical probes based on ellagitannins to study their interactions with target proteins. acs.org These probes can involve conjugating labels, such as biotin, to ellagitannin structures to enable techniques like affinity purification and surface plasmon resonance for studying protein binding. acs.org The DHHDP moiety in geraniin allows for condensation reactions, which can be potentially exploited for derivatization and conjugation with other molecules.

Furthermore, studies on the metabolites of geraniin, which are formed through microbial hydrolysis in the gut, also inform the design of analogs. tandfonline.comd-nb.info These metabolites, such as urolithins, often exhibit more potent biological activities than geraniin itself and serve as inspiration for developing simpler, more bioavailable derivatives. tandfonline.comd-nb.info Chemical synthesis has been used to prepare some of these metabolites for evaluation of their activities. d-nb.info

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers a powerful approach for the synthesis of complex natural products and their analogs, potentially providing advantages in terms of selectivity and efficiency. While direct chemoenzymatic synthesis of the entire geraniin molecule is not extensively documented in the provided search results, enzymatic methods are relevant to the biosynthesis and potential future synthetic routes of ellagitannins.

Enzymes play a crucial role in the biosynthesis of tannins in plants. The formation of the complex ester linkages and the oxidative coupling steps that lead to the HHDP and DHHDP units in ellagitannins are enzyme-catalyzed processes in nature. Understanding these enzymatic pathways can guide the development of chemoenzymatic strategies for synthesizing geraniin and its analogs.

Research in chemoenzymatic synthesis has been applied to other complex natural products, such as terpenoids and limonoids, demonstrating the feasibility of using enzymes for specific, challenging transformations like site-selective oxidation and stereoselective bond formation. rsc.orgnih.govresearchgate.net These methodologies could potentially be adapted for the synthesis of specific units or the assembly of the geraniin structure.

While specific examples of chemoenzymatic synthesis of geraniin were not prominently found, the application of enzymatic methods for selective modifications or the synthesis of complex intermediates remains a promising area for future research in ellagitannin chemistry.

Molecular and Cellular Mechanisms of Action

Modulation of Intracellular Signaling Pathways

Geraniin (B209207) G exerts its influence by modulating a range of intracellular signaling pathways that are fundamental to cellular processes such as growth, proliferation, inflammation, and survival.

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway

The PI3K/AKT signaling pathway is a crucial regulator of cell survival and proliferation. ajol.info Research has demonstrated that Geraniin G can significantly modulate this pathway. In various cancer cell models, including bladder and nasopharyngeal cancer, Geraniin G has been shown to down-regulate the PI3K/AKT signaling pathway. ajol.infonih.gov It achieves this by inhibiting the phosphorylation of both PI3K and AKT. nih.gov This inhibition of phosphorylation effectively blocks the signaling cascade, leading to decreased cell viability and the promotion of apoptosis (programmed cell death). ajol.infonih.gov Studies have also indicated that Geraniin G's protective effects in other contexts, such as against oxidative stress in bone marrow-derived mesenchymal stem cells, are mediated through the activation of the PI3K/Akt pathway. researchgate.netnih.gov This suggests a context-dependent modulation of this critical pathway.

Extracellular Signal-Regulated Kinase (ERK) Pathway

The Extracellular Signal-Regulated Kinase (ERK) pathway, a component of the broader MAPK signaling cascade, is involved in cell proliferation, differentiation, and survival. Geraniin G has been found to interfere with this pathway, particularly in the context of cancer cell migration and invasion. sci-hub.se In oral cancer cells, Geraniin G was observed to potently suppress the phosphorylation of ERK1/2. sci-hub.se This inhibition of ERK1/2 phosphorylation contributes to the downregulation of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for breaking down the extracellular matrix and facilitating cancer cell motility. sci-hub.se The modulation of the ERK pathway appears to be a key mechanism by which Geraniin G impedes the metastatic potential of cancer cells. sci-hub.se Furthermore, the cytoprotective effects of geraniin against oxidative stress have been linked to the activation of the ERK1/2 pathway. researchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that transduces extracellular signals to the nucleus, influencing a wide array of cellular activities. embopress.org Geraniin G's interaction with the MAPK pathway is multifaceted. In oral cancer cells, while it inhibits the phosphorylation of ERK1/2, it does not appear to affect the phosphorylation of other key MAPK members like p38 MAPK and JNK1/2. sci-hub.se However, in other cellular contexts, such as in HaCaT keratinocytes, Geraniin G has been shown to inhibit the MAPK pathway as part of its anti-inflammatory response. dntb.gov.ua This suggests that Geraniin G's influence on the MAPK pathway can be specific to certain cell types and signaling branches.

Nuclear Factor-kappa B (NF-κB) Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. nih.govnih.gov Geraniin G has demonstrated significant inhibitory effects on this pathway. In various models, including nasopharyngeal cancer cells and in response to inflammatory stimuli like lipopolysaccharide (LPS), Geraniin G has been shown to suppress NF-κB activation. nih.govnih.gov This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines and other target genes that promote inflammation and tumor development. nih.govnih.govmdpi.com The anti-inflammatory and anti-cancer properties of Geraniin G are, in part, attributed to its ability to block the NF-κB signaling cascade. wikipedia.orgmdpi.com

Nrf2-Mediated Antioxidant Response Element (ARE) Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. mdpi.com Geraniin G has been identified as a potent activator of this pathway. nih.govmdpi.com It upregulates the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1). nih.govnih.govmdpi.com This activation leads to an enhanced antioxidant capacity within the cell, protecting it from damage induced by reactive oxygen species (ROS). nih.govresearchgate.net The neuroprotective effects of Geraniin G against cerebral ischemia/reperfusion injury, for instance, are associated with its ability to activate the Nrf2/HO-1 pathway, thereby suppressing oxidative stress and neuronal apoptosis. nih.gov This activation is often mediated through upstream signaling pathways like PI3K/AKT and ERK1/2. researchgate.net

Interactions with Gene Expression and Transcriptional Regulation

Beyond its influence on signaling pathways, Geraniin G directly and indirectly interacts with the machinery of gene expression and transcriptional regulation, further contributing to its cellular effects.

Research has shown that Geraniin G can modulate the expression of a variety of genes. For example, in the context of cancer, it can downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax and cleaved caspase-3. ajol.infonih.gov In osteoblasts, Geraniin G has been found to promote the mRNA and protein expression of osteoprotegerin (OPG) while suppressing the expression of receptor activator of nuclear factor kappa-B ligand (RANKL), a key signaling pathway in bone metabolism. scielo.br

Furthermore, transcriptomic analysis of cells treated with Geraniin G has revealed broad changes in gene expression. In response to viral infection, Geraniin G treatment led to the differential expression of numerous genes, with a significant number being downregulated. frontiersin.org These changes in gene expression often relate to pathways involved in inflammation, oxidative stress, and viral replication. frontiersin.org For instance, Geraniin G has been shown to reduce the transcription levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. mdpi.commonash.edu This indicates that Geraniin G's regulatory effects on gene expression are a cornerstone of its biological activities.

Regulation of Apoptosis-Related Gene Expression (e.g., Bax, Bcl-2)

A crucial aspect of Geranine G's mechanism of action is its ability to regulate the delicate balance between pro-apoptotic and anti-apoptotic proteins. Research has consistently shown that this compound can increase the expression of the pro-apoptotic protein Bax while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2. nih.govkjpp.net This shift in the Bax/Bcl-2 ratio is a critical determinant in tipping the cellular scale towards apoptosis, or programmed cell death. nih.govfrontiersin.org

For instance, studies have demonstrated that treatment with this compound leads to a significant increase in the Bax/Bcl-2 ratio, which is associated with the activation of caspases, the executioners of apoptosis. nih.govkjpp.net In various cancer cell lines, this modulation of apoptosis-related gene expression has been linked to the compound's anti-tumor effects. nih.govajol.info Furthermore, in the context of isoproterenol-induced cardiac hypertrophy, this compound was found to reverse the increased levels of pro-apoptotic factors like Bax and the decrease in the anti-apoptotic protein Bcl-2, suggesting a protective role against cardiac cell death. kjpp.net

In HT-29 human colorectal adenocarcinoma cells, this compound was observed to suppress the expression of the anti-apoptotic protein Bcl-xL while stimulating the pro-apoptotic protein Bak. researchgate.net This led to an increased Bak/Bcl-xL ratio, further highlighting the compound's ability to promote apoptosis through the intrinsic pathway. researchgate.net

Modulation of Viral Replication Factor Expression (e.g., HSV-2 gD, VP16, TBK1)

Emerging research indicates that this compound may also play a role in modulating the expression of viral replication factors. While direct studies on this compound's effect on HSV-2 gD, VP16, and TBK1 are still developing, the broader context of its antiviral activity is being explored. For example, some studies have investigated the impact of compounds on the replication of Herpes Simplex Virus 2 (HSV-2), a virus that relies on factors like glycoprotein (B1211001) D (gD) for entry and the tegument protein VP16 for activating viral gene transcription. researchgate.netfrontiersin.orgmdpi.com Glycoprotein D of HSV-2 has been shown to interact with host cell receptors and can influence signaling pathways such as NF-κB. nih.govplos.org Further investigation is needed to elucidate the specific interactions of this compound with these viral components.

Cellular Process Modulation

This compound's influence extends to fundamental cellular processes, including the induction of cell death pathways and the regulation of the cell cycle.

Induction of Autophagy and Apoptosis in Cellular Models

This compound has been shown to induce both autophagy and apoptosis in various cellular models. nih.govresearchgate.net Autophagy is a cellular recycling process that can either promote cell survival or, in some contexts, lead to cell death. In nasopharyngeal cancer C666-1 cells, this compound was found to trigger autophagy-mediated cell death. nih.gov This was evidenced by an increase in the expression of autophagic markers like LC3 and ATG7. nih.gov The study also noted that this compound's ability to inhibit cell growth was maintained even in the presence of an apoptosis inhibitor, suggesting that autophagy is a significant mechanism of its action in these cells. nih.gov

Simultaneously, this compound is a potent inducer of apoptosis. nih.govfrontiersin.org This programmed cell death is often initiated through the mitochondrial pathway, involving the regulation of Bax and Bcl-2 proteins as previously discussed. nih.govfrontiersin.org In some cancer cell lines, the induction of apoptosis by this compound is linked to the generation of reactive oxygen species (ROS). frontiersin.org The interplay between autophagy and apoptosis in response to this compound treatment is a complex area of research, with the ultimate cell fate likely depending on the cell type and experimental conditions. mdpi.comamegroups.org

Cell Cycle Arrest Mechanisms (e.g., G1 phase)

This compound has been demonstrated to interfere with the normal progression of the cell cycle, a key mechanism in its anti-proliferative effects. ajol.infoplos.org Specifically, research has shown that this compound can induce cell cycle arrest at the G1 phase in some cancer cell lines. chemfaces.com This prevents cells from entering the S phase, where DNA replication occurs, thereby halting their proliferation. mdpi.commdpi.comnih.gov However, in other cancer cell lines, such as HeLa and Jurkat cells, this compound has been reported to cause an arrest in the G2/M phase. plos.org The specific phase of cell cycle arrest appears to be cell-type dependent. frontiersin.org For example, in bladder cancer T24 cells, this compound treatment led to a decrease in the proportion of cells in the S phase, indicating an arrest at a prior checkpoint. ajol.info

Impact on Cell Proliferation and Viability in Research Settings

Numerous studies have documented the inhibitory effect of this compound on the proliferation and viability of various cell types, particularly cancer cells. nih.govresearchgate.netspandidos-publications.com In nasopharyngeal cancer C666-1 cells, this compound significantly inhibited cell viability in a dose-dependent manner. nih.gov Similarly, it reduced the viability of several human cancer cell lines, including HT-29 (colon), HCT 116 (colon), Ca Ski (cervical), Jurkat (T-cell leukemia), and A549 (lung). researchgate.net

Interestingly, while this compound exhibits cytotoxic effects against cancer cells, it has also been shown to have protective effects on other cell types. For instance, it protected bone marrow-derived mesenchymal stem cells from oxidative stress-induced damage. spandidos-publications.com Furthermore, at specific concentrations, this compound was found to increase the proliferation rate of human keratinocytes in culture, suggesting a potential role in tissue regeneration. univmed.org However, at higher concentrations, it exhibited toxic effects on these same cells. univmed.org This highlights the dose-dependent and cell-type-specific nature of this compound's impact on cell proliferation and viability.

Enzymatic Inhibition and Activation Studies

This compound has been investigated for its ability to inhibit or activate various enzymes. One notable area of research is its inhibitory effect on Hsp90 (Heat shock protein 90). This compound was identified as a potent inhibitor of the Hsp90α ATPase activity, with an efficiency comparable to the well-known inhibitor 17-AAG. plos.org By inhibiting Hsp90, this compound can disrupt the function of numerous client proteins that are essential for cancer cell growth and survival. plos.org

Furthermore, metabolites of this compound, such as corilagin (B190828), ellagic acid, and gallic acid, have been shown to inhibit carbohydrate-digesting enzymes like α-amylase and α-glucosidase. tandfonline.com This enzymatic inhibition is a proposed mechanism for the anti-hyperglycemic effects observed with this compound supplementation. tandfonline.com In silico studies have also suggested that ellagic acid, a metabolite of this compound, could be a potential inhibitor of SGLT2, a protein involved in glucose reabsorption in the kidneys. tandfonline.com

Conversely, this compound has also been shown to activate certain signaling pathways. For example, it promotes osteoblast proliferation and differentiation by activating the Wnt/β-catenin pathway. nih.gov It has also been found to activate the PI3K/Akt signaling pathway, which contributes to its protective effects in certain cell types. spandidos-publications.com Additionally, research suggests that this compound can activate the Nrf2/HO-1 pathway, which is involved in the cellular antioxidant response. nih.govresearchgate.net

Metalloproteinase-9 (MMP-9) Modulation

Geraniin has been shown to modulate the activity of matrix metalloproteinases (MMPs), a group of enzymes involved in the degradation of the extracellular matrix. Specifically, research has highlighted its inhibitory effects on Matrix Metalloproteinase-9 (MMP-9). In vitro studies have demonstrated that geraniin can suppress both the messenger RNA (mRNA) and protein expression levels of MMP-9. nih.gov This downregulation is believed to be a key mechanism behind its observed effects in certain cellular processes. nih.gov

The inhibitory action of geraniin on MMPs is not limited to MMP-9. In studies on human oral cancer cell lines (SCC-9 and SCC-14), geraniin significantly reduced the activity and expression of Matrix Metalloproteinase-2 (MMP-2), which is structurally similar to MMP-9. sci-hub.senih.gov This effect was found to be concentration-dependent. sci-hub.senih.gov The proposed mechanism for this inhibition involves the suppression of the phosphorylation of focal adhesion kinase (FAK), Src, and extracellular signal-regulated kinase (ERK)1/2. sci-hub.senih.gov Further research has indicated that geraniin treatment can also lead to decreased levels of MMP-9 in the context of diabetic retinopathy. arabjchem.org

In studies related to bone metabolism, geraniin's inhibitory effect on MMP-9 expression in osteoclasts has been linked to a reduction in bone resorption. nih.govscielo.br By decreasing the expression of MMP-9, geraniin limits the bone-resorbing capacity of osteoclasts. nih.gov

Table 1: Effect of Geraniin on MMP-2 Activity in Oral Cancer Cell Lines

Cell LineGeraniin Concentration (μM)Inhibition of MMP-2 Activity (%)Reference
SCC-98096 sci-hub.se
SCC-148089 sci-hub.se

P-450 Mono-oxygenase Activity Regulation

The cytochrome P-450 (CYP) mono-oxygenase system is a critical family of enzymes primarily located in the liver, responsible for the metabolism of a wide array of endogenous and exogenous substances. nih.govnih.gov These enzymes play a central role in the detoxification of drugs, environmental toxins, and other foreign compounds through oxidative reactions. nih.gov The regulation of CYP enzyme expression and activity is a complex process that can be influenced by various factors, including exposure to chemical inducers. nih.govnih.gov

While geraniin has been investigated for a variety of biological activities, its specific regulatory effects on the P-450 mono-oxygenase system are not extensively documented in current scientific literature. One review on ellagitannins, the class of compounds to which geraniin belongs, includes "P450 1A1" (CYP1A1) in a list of abbreviations, but does not provide detailed information on a direct modulatory role of geraniin. researchgate.net The broader family of cytochrome P450 enzymes is known to be involved in the metabolism of numerous compounds, and their activity is tightly controlled to prevent the excessive production of reactive oxygen species and subsequent oxidative stress. nih.gov However, detailed research findings specifically elucidating the mechanisms by which geraniin may regulate P-450 mono-oxygenase activity remain limited.

Pre Clinical Biological Activities in Vitro and in Vivo Mechanistic Studies

Antioxidant Activities in Cellular and Biochemical Assays

Geraniin (B209207) has demonstrated notable antioxidant properties in various in vitro and in vivo models. Studies have shown that geraniin can protect against oxidative stress induced by agents such as hydrogen peroxide (H₂O₂) in cellular models like bone marrow-derived mesenchymal stem cells (MSCs) and HepG2 cells. nih.govnih.gov Its antioxidant capacity has been evaluated using standard radical scavenging assays like DPPH and ABTS. nih.goveuropeanreview.org The compound has been shown to reduce H₂O₂-induced cell death in vitro by activating pathways such as PI3K/AKT and ERK1/2, and Nrf-2 signaling. nih.govnih.gov In HepG2 cells exposed to tert-butyl hydroperoxide (TBH), geraniin effectively restored significantly reduced glutathione (B108866) levels. nih.gov

Biochemical assays have also confirmed the antioxidant potential of geraniin and its metabolites. Metabolites of geraniin have exhibited more potent antioxidant activities in the Oxygen Radical Absorbance Capacity (ORAC) assay compared to intact ellagitannins like geraniin and corilagin (B190828). researchgate.net Furthermore, plasma ORAC scores in rats increased with higher plasma concentrations of these metabolites after oral administration of geraniin, suggesting that metabolites may contribute to the in vivo antioxidant effects. researchgate.net

Antiviral Activities in Viral Infection Models

Geraniin has shown antiviral activity against several viruses in pre-clinical studies, including Dengue Virus (DENV) and Herpes Simplex Virus Type 2 (HSV-2).

Studies have investigated the antiviral effect of geraniin against Dengue Virus type 2 (DENV-2) in Vero cells. Geraniin isolated from Nephelium lappaceum rind demonstrated dose-dependent inhibition of DENV-2 plaque formation with an IC₅₀ of 1.75 μM. nih.govnih.govspringermedizin.de It was found to reduce viral infectivity and inhibit the attachment of DENV-2 to cells, showing little effect on penetration. nih.govnih.govspringermedizin.de Time-of-addition studies indicated that geraniin is most effective when added at the early stage of DENV-2 infection, between 0 and 16 hours post-infection, a period involving viral attachment and entry. nih.gov

Geraniin has also been shown to restrict the growth of all four DENV serotypes (DENV1-4) in Huh7.5 cells at non-cytotoxic concentrations, lowering DENV progeny production up to 3-log at 200 µg/mL. mdpi.com In a BALB/c mouse model infected with DENV-2, geraniin was found to be effective in reducing DENV-2 RNA load when administered at 72 hours post-infection. d-nb.infonih.gov Earlier administration seemed to provide a protective effect against severe liver damage caused by DENV-2 infection, although a significant reduction in serum viral RNA load was not consistently observed in these groups. d-nb.infonih.gov

Here is a summary of IC₅₀ values for geraniin against DENV-2 in Vero cells:

Cell LineVirus SerotypeAssay MethodIC₅₀ (μM)Reference
Vero cellsDENV-2Plaque reduction1.75 nih.govnih.govspringermedizin.de
Vero cellsDENV-2qRT-PCR (viral RNA)1.78 d-nb.infonih.gov

Research has also explored the activity of geraniin against Herpes Simplex Virus type 2 (HSV-2). In vitro studies using Vero cells showed that geraniin actively suppressed HSV-2 infection with an IC₅₀ value of 18.4 ± 2.0 μM. d-nb.inforesearchgate.netmdpi.com No toxic effect towards the host cells was observed at the antiviral concentrations tested. researchgate.net

In studies using HaCaT cells, geraniin exhibited prominent antiviral activity against HSV-2 with an EC₅₀ of 18.37 μM and an IC₅₀ of 212.4 μM, resulting in a therapeutic index (TI) of 11.56. scienceopen.comnih.govnih.gov Geraniin demonstrated significant in vitro virucidal activity by blocking viral attachment, and its viral inhibition activity was found to be higher than that of acyclovir (B1169) in virucidal patterns against HSV-2. scienceopen.comnih.govinformahealthcare.com

Here is a summary of IC₅₀ and EC₅₀ values for geraniin against HSV-2:

Cell LineVirus TypeAssay MethodIC₅₀ (μM)EC₅₀ (μM)Therapeutic Index (TI)Reference
Vero cellsHSV-2Inhibition18.4 ± 2.0N/AN/A d-nb.inforesearchgate.netmdpi.com
HaCaT cellsHSV-2Inhibition212.418.3711.56 scienceopen.comnih.govnih.gov

The mechanisms by which geraniin exerts its antiviral effects have been investigated. For DENV-2, geraniin is postulated to inhibit viral attachment by binding to the viral envelope (E) protein, specifically interfering with the initial cell-virus interaction. nih.govnih.govspringermedizin.delongdom.orgsigmaaldrich.com Docking studies and ELISA competitive binding assays have supported that geraniin binds to the DENV-2 E protein, particularly at the Domain III region, with high affinity. nih.govspringermedizin.denih.gov This interaction is believed to disrupt the attachment process and suppress early viral gene transcription and replication. nih.govspringermedizin.de

In the case of HSV-2, geraniin has been shown to block viral attachment, indicating an effect on the early stages of infection. scienceopen.comnih.govnih.gov In silico approaches, such as molecular docking, suggest that geraniin has strong binding activity with the HSV-2 glycoprotein (B1211001) D (gD) protein. scienceopen.comnih.govsemanticscholar.orgresearchgate.net Glycoprotein D is crucial for triggering membrane fusion and viral entry into the host cell by binding to host cell surface receptors. scienceopen.comresearchgate.net Geraniin treatment also led to a downregulation of HSV-2 gD expression on the membranes of infected HaCaT cells. researchgate.net Furthermore, studies using network pharmacology and in vitro approaches suggest that geraniin's effect against HSV-2 infection may involve inhibiting the expression of viral replication key factors like HSV-2 gD and VP16, as well as influencing cytokines such as TBK1. scienceopen.comnih.govsemanticscholar.org

Anticancer Activities in Cell Line and Animal Models

Research has explored the potential anticancer activities of geraniin in various cancer models.

Studies in Nasopharyngeal Cancer Cell Lines

Research has explored the effects of geraniine on nasopharyngeal cancer (NPC) cell lines, such as C666-1 cells. Studies indicate that geraniine can decrease the survivorship of certain cancer cell lines, including HeLa and Jurkat cells, by inducing cell cycle arrest in the G2/M phase. researchgate.net Furthermore, geraniine has been shown to induce cell death in C666-1 nasopharyngeal cancer cells through autophagy, which is associated with the accumulation of reactive oxygen species. researchgate.net

Modulation of Tumorigenesis-Related Pathways in Pre-clinical Settings

Geraniine has demonstrated the ability to modulate pathways involved in tumorigenesis in pre-clinical models. In C666-1 nasopharyngeal cancer cells, geraniine effectively suppressed NF-κB, a pathway known to enhance tumorigenesis by hindering tumor cell apoptosis. nih.gov The PI3K/Akt/mTOR signaling axis, which plays a vital role in NPC progression by facilitating cell proliferation and inhibiting apoptosis, was also appreciably blocked by geraniine treatment in C666-1 cells. nih.gov While a high concentration of geraniine (10 µM/mL) slightly increased PI3K and AKT expression, it significantly prevented their phosphorylation. nih.gov

Geraniine has also been shown to inhibit the migration and invasion of human oral cancer cell lines (SCC-9 and SCC-14) by suppressing the activity and expression of matrix metalloproteinase-2 (MMP-2) in a concentration-dependent manner. sci-hub.se This effect was found to be mediated through the attenuation of the FAK/Src and ERK1/2 pathways. sci-hub.se

Cell Line Geraniine Concentration (µM) Effect on MMP-2 Activity (% Inhibition) Effect on MMP-2 Expression
SCC-9 80 96 Reduced (Western blot)
SCC-14 80 89 Reduced (Western blot)

Anti-Inflammatory Modulatory Effects

Geraniine possesses anti-inflammatory properties, which have been investigated in various models. It has been reported to inhibit LPS-induced inflammation in RAW264.7 cells and prevent LPS-induced THP-1 macrophages from switching to an M1 phenotype. oncotarget.com Geraniine attenuates LPS-induced acute lung injury in mice by inhibiting the production of inflammatory mediators. oncotarget.com This action is associated with the activation of the Nrf2 signaling pathway and the inhibition of the NF-κB signaling pathway. oncotarget.com

Recent research indicates that geraniine restricts inflammasome activation and macrophage pyroptosis by preventing the interaction between ASC and NLRP3, thereby exerting anti-inflammatory effects. nih.gov This inhibitory effect on inflammasome components and IL-1β release is contingent upon the presence of NLRP3. nih.gov Geraniine also reduced reactive oxygen species (ROS) production and maintained mitochondrial membrane potential in these studies. nih.gov Furthermore, geraniine diminished MSU crystal-induced mouse ankle joint swelling and IL-1β expression, blocking the recruitment of neutrophils and macrophages to the synovium of joints. nih.gov

In human keratinocytes stimulated with LPS, geraniine suppressed inflammatory responses by inhibiting the IRAK4/MAPKs/NF-κB/AP-1 pathway. nih.gov This was evidenced by reduced nitric oxide synthesis and decreased mRNA and protein levels of inflammatory cytokines like IL-6 and TNF-α. nih.gov

Effects on Bone Metabolism in Osteoclast Models

Studies have explored the impact of geraniine on bone metabolism, particularly in osteoclast models. Geraniine has been shown to suppress RANKL-induced osteoclastogenesis in vitro in a dose-dependent manner, leading to reduced osteoclast formation and suppressed expression of osteoclast-specific genes. nih.gov It inhibited actin ring formation and bone resorption in vitro. nih.gov Mechanistically, geraniine impaired osteoclast differentiation by inhibiting the RANKL-induced NF-κB and ERK signaling pathways and suppressing the expression of key osteoclast transcriptional factors NFATc1 and c-Fos. nih.gov

In a mouse model of wear particle-induced osteolysis, geraniine ameliorated bone loss. nih.gov Previous studies also reported a preventive effect of geraniine in a rat model of tretinoin-induced osteoporosis. nih.gov In vitro experiments showed that geraniine decreases the number of mature osteoclasts and pre-osteoclasts, reduces the osteoclastic fusion index, and inhibits resorption areas and pits. nih.gov Geraniine also suppressed the mRNA and protein expression levels of MMP-9, suggesting that this downregulation may be associated with its inhibitory effect on osteoclastic bone absorption. nih.gov

Neuroprotective Research Applications

Geraniine has demonstrated neuroprotective effects in research settings. It has shown efficacy in models of ischemia/reperfusion injury and toxin-induced cognitive impairment. mdpi.com In a rat model of haloperidol-induced orofacial dyskinesia, geraniine mitigated neuronal oxidative stress, neuroinflammation, and apoptosis, potentially through modulation of the Nrf2 signaling pathway. mdpi.com Geraniine treatment significantly reduced elevated levels of nitrite, MDA, proinflammatory cytokines (TNF-α, IL-1β, IL-6), and caspase-3 activity in the striatum. mdpi.com

Studies on cerebral ischemia/reperfusion injury in rats and oxygen-glucose deprivation/reperfusion-induced oxidative stress injury in PC12 cells showed that geraniine reduced the number of apoptotic cells and altered the expression of apoptosis-related proteins, increasing Bcl-2 and decreasing cleaved caspase-3 and Bax. nih.gov The neuroprotective effect was associated with the activation of the Nrf2/HO-1 signaling pathway, with geraniine increasing total and nuclear Nrf2 and HO-1 protein expression. nih.gov

Geraniine has also been investigated for its effects in spinal cord injury (SCI) in rats, where it showed dose-dependent improvements in functional recovery, reduced apoptosis, and mitigated inflammatory and oxidative responses, potentially through the inhibition of COX-2. viamedica.pl It increased SOD and GSH activity while lowering MDA levels in neural tissues. viamedica.pl

Antihyperglycemic Research Applications

Pre-clinical studies suggest that geraniine may have antihyperglycemic properties. Oral administration of geraniine has been reported to improve various glycemic parameters in high-fat diet-induced diabetic animal models, including fasting blood glucose, glycated HbA1c, AGEs, and insulin (B600854) levels. tandfonline.com These benefits are thought to be mediated, at least in part, by geraniine's metabolites, such as corilagin, ellagic acid, gallic acid, and urolithins, which are formed upon oral ingestion and subsequent metabolism by gut microbes. tandfonline.com These metabolites may improve hyperglycemia by inhibiting excessive dietary glucose absorption, recovering pancreatic β-cell homeostasis for insulin production, and improving insulin sensitivity in organ tissues. tandfonline.com

Studies in Sprague Dawley rats fed a high-fat diet showed that geraniine supplementation significantly attenuated glucose intolerance and improved insulin sensitivity. nih.gov While geraniine has poor bioavailability, its interaction with gut microbiota and the resulting metabolites are hypothesized to be responsible for ameliorating metabolic derangements. nih.gov

Hepatoprotective Research Applications

Research indicates that geraniine possesses hepatoprotective activity. Studies have demonstrated its protective effects against liver damage induced by hepatotoxic chemicals such as carbon tetrachloride (CCl4) and paracetamol in rats. interesjournals.orgresearchgate.net Purified geraniine exhibited promising hepatoprotective activity against both CCl4 and paracetamol-induced liver damage, with efficacy comparable to that of silymarin, a standard herbal drug. interesjournals.org

The mechanism of action for geraniine's hepatoprotective effects is not fully clear but may involve its antioxidant activity. interesjournals.orgresearchgate.net Plants containing geraniine, such as Phyllanthus urinaria and Phyllanthus amarus, are known for their hepatoprotective properties, suggesting that geraniine contributes to these effects. interesjournals.org In CCl4-induced acute hepatotoxicity in mice, geraniine attenuated the increase in serum biochemical marker enzymes and reduced histological changes in liver tissue. researchgate.net It also reduced the phosphorylation of translation initiation factor eIF2α and the elevated expression of its upstream kinase, Heme-regulated Inhibitor (HRI), demonstrating its protective activity against CCl4-induced damage via free radical scavenging and antioxidant activities. researchgate.net

Advanced Analytical Methodologies for Geraniin Research

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic methods play a crucial role in determining the chemical structure of geraniin (B209207) and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including natural products like geraniin. mdpi.comtjnpr.org It provides detailed information about the arrangement of atoms within a molecule based on the magnetic properties of their nuclei. One advantage of NMR is its non-destructive nature, allowing for the analysis of both pure and impure samples. mdpi.comtjnpr.org

Quantitative NMR (qNMR) is a development that allows for the accurate quantification of natural compounds in extracts. nii.ac.jpmdpi.comnih.gov This is based on the principle that the intensity of signals in an NMR spectrum is directly proportional to the number of nuclei producing the signal. mdpi.com qNMR has been applied to simultaneously quantify geraniin and related polyphenols in Geranium thunbergii extracts. mdpi.comnih.gov

Studies have utilized 1H-NMR to obtain fingerprints indicative of geraniin and its metabolites. mdpi.com By analyzing the 1H-NMR spectra of individual compounds, characteristic signals can be identified and used for quantification based on signal integration. mdpi.com For instance, specific solvent systems, such as acetone-d6-CF3COOD-D2O, have been employed to achieve good peak separation in 1H-NMR spectra for the analysis of geraniin and related compounds in G. thunbergii extracts. mdpi.com

Mass Spectrometry (MS) Applications in Metabolomics

Mass Spectrometry (MS) is a highly sensitive and selective technique widely used in metabolomics research to identify and quantify a broad spectrum of metabolites in complex biological samples. silantes.comfrontiersin.orgnih.gov MS provides information about the mass-to-charge ratio (m/z) of ions, which can be used to determine the molecular weight and elemental composition of compounds. silantes.com

In geraniin research, MS is often coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Ultra-Performance Liquid Chromatography (UPLC-MS) to separate components in a mixture before detection by the mass spectrometer. silantes.comfrontiersin.orgresearchgate.net This hyphenated approach enhances the ability to identify and quantify geraniin and its metabolites in complex matrices such as plant extracts or biological fluids. silantes.comresearchgate.netthieme-connect.com

Tandem Mass Spectrometry (MS/MS or MS2) involves multiple stages of mass analysis and is particularly useful for providing structural information about metabolites by fragmenting selected ions and analyzing the resulting fragments. silantes.com This is valuable for the unambiguous identification of known and unknown geraniin metabolites. silantes.comthieme-connect.com

MS-based metabolomics has been employed to study the metabolic fate of geraniin. For example, LC-ESI-MS/MS has been used to analyze geraniin metabolites in rat serum and urine after oral administration. thieme-connect.com This has allowed for the detection and identification of various metabolites, such as urolithin A, providing insights into how geraniin is processed in the body. thieme-connect.com UPLC-MS has also been used in phytochemical analysis to identify geraniin and other compounds in plant extracts. researchgate.net

Chromatographic Techniques for Quantitative Analysis in Research

Chromatographic techniques are essential for separating geraniin from other compounds in a mixture, allowing for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of geraniin in various samples. tandfonline.comtandfonline.commdpi.com HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase, and components are detected as they elute from the column. tandfonline.com

HPLC methods for geraniin quantification have been developed and validated for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). tandfonline.com For instance, an HPLC method using a reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water has been employed for the quantification of geraniin. tandfonline.com Detection is typically performed using a UV detector at a specific wavelength, such as 254 nm or 274 nm, where geraniin absorbs light. tandfonline.comtandfonline.commdpi.com

HPLC has been used to determine the purity of isolated geraniin. tandfonline.comtandfonline.com For example, HPLC analysis of crystallized geraniin established a purity of over 99%, with a characteristic retention time. tandfonline.comtandfonline.com HPLC is also used to analyze the content of geraniin in plant extracts and to monitor its degradation. mdpi.comspkx.net.cn However, challenges in quantifying geraniin using HPLC can arise due to its tendency to form equilibrium mixtures of different forms in solution, which can lead to multiple or broad peaks and coelution issues. nii.ac.jpmdpi.com

Data from HPLC method validation for geraniin and related compounds have demonstrated good linearity with high correlation coefficients between peak areas and concentrations. tandfonline.com Recovery studies have also indicated good accuracy of the method. tandfonline.com

ParameterLinearity Range (mg/mL)Correlation Coefficient (R)Recovery (%)
Geraniin (Example)0.001–2> 0.9998–102

Example data based on typical HPLC method validation results for geraniin and related compounds. tandfonline.com

HPLC is also employed in preparative scale for the purification of geraniin from plant extracts before further analysis or use. spkx.net.cnmdpi.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent chromatographic technique that offers improved resolution, speed, and sensitivity compared to conventional HPLC. nih.gov UPLC utilizes smaller particle size stationary phases and higher mobile phase flow rates and pressures. nih.gov

UPLC coupled with detectors such as UV or mass spectrometry (UPLC-MS) is used for the analysis of geraniin, particularly in complex matrices or when higher sensitivity is required, such as in pharmacokinetic studies. researchgate.netnih.gov A rapid and simple UPLC method coupled with a UV detector has been developed and validated for the determination of geraniin in rat plasma. nih.gov This method involved sample preparation steps like extraction and demonstrated good linearity, precision, and accuracy within a specific concentration range. nih.gov

UPLC-MS has been utilized in phytochemical analysis to obtain high-resolution mass spectra for the identification of geraniin and other compounds in plant extracts. researchgate.net This combination of techniques provides both chromatographic separation and detailed mass spectral information, aiding in the comprehensive analysis of complex samples containing geraniin. researchgate.net

ParameterUPLC Method for Geraniin in Rat Plasma (Example)
Linearity Range (μg/mL)0.2 - 200
Correlation Coefficient (R)> 0.997
Intra-day and Inter-day Precision< 9.8%
Accuracy (QC samples)84.4% - 87.1%
Extraction Recovery88.4% - 90.3%
Matrix Effect84.4% - 87.2%

Example data based on a validated UPLC method for geraniin in rat plasma. nih.gov

Computational Approaches in Mechanistic Research

Computational approaches, such as molecular docking and molecular dynamics simulations, are increasingly used in geraniin research to investigate its potential mechanisms of action and interactions with biological targets at a molecular level. researchgate.netfrontiersin.orgnih.govresearchgate.net These in silico methods can provide insights into binding affinities, interaction sites, and the stability of ligand-protein complexes. nih.gov

Molecular docking studies predict the preferred orientation and binding affinity of a small molecule (ligand), such as geraniin, to a larger molecule (receptor), such as an enzyme or protein. researchgate.netnih.govresearchgate.net This can help to identify potential biological targets and predict how strongly geraniin might bind to them. For example, molecular docking has been used to study the interaction of geraniin with enzymes like pig pancreatic alpha-amylase and SARS-CoV-2 proteins (e.g., spike protein RBD and 3CLpro). researchgate.netnih.gov Studies have shown geraniin exhibiting significant binding interactions with these target proteins. researchgate.netnih.gov

Molecular dynamics simulations provide a more dynamic view of the interactions between a ligand and a receptor over time, allowing researchers to assess the stability of the complex and observe conformational changes. nih.gov These simulations can support the findings from docking studies and provide further evidence for the potential inhibitory effects of geraniin. nih.gov

Computational studies have also explored the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of geraniin and related compounds, predicting aspects like intestinal absorption and potential toxicity. researchgate.netresearchgate.net While toxicity is excluded from this article's scope, the ADM aspects are relevant to understanding the compound's fate in biological systems, which can inform analytical method development for detecting metabolites.

For instance, molecular docking studies have indicated that geraniin can have favorable binding energies with target proteins. nih.govresearchgate.net Computational analyses have suggested that geraniin may interact with specific amino acid residues in the binding pockets of these proteins. nih.gov

Computational MethodApplication in Geraniin ResearchExample Findings
Molecular DockingPredicting binding to biological targets (e.g., enzymes, proteins)Significant binding affinity to SARS-CoV-2 spike protein RBD and 3CLpro. nih.gov
Molecular Dynamics SimulationAssessing stability of ligand-protein complexes, conformational changesSupport for inhibitory effects on SARS-CoV-2 RBD. nih.gov
ADMET PredictionPredicting absorption and distribution propertiesPredicted absorption by human digestion and good distribution. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are widely employed to predict the binding affinity and interaction modes of small molecules, such as Geraniin, with target proteins. This technique provides insights into the potential inhibitory or regulatory effects of Geraniin by identifying key residues involved in binding and estimating the stability of the resulting complexes.

Studies have utilized molecular docking to investigate the interaction of Geraniin with various protein targets. For instance, docking simulations have been performed to assess Geraniin's binding to the Herpes Simplex Virus type 2 (HSV-2) glycoprotein (B1211001) D (gD). These studies identified residues such as ASN94 and GLN41 as having the highest frequency in molecular docking tests, suggesting their importance in the interaction figshare.com. Molecular dynamics simulations further indicated that the Geraniin-glycoprotein D complex was stable, with stable hydrogen bonds forming between gD and Geraniin figshare.com.

Molecular docking has also been applied to study the interaction of Geraniin with pig pancreatic alpha-amylase. Different docking programs evaluated in one study found consistent binding poses for Geraniin, suggesting a reliable interaction with the enzyme's catalytic site researchgate.net. Geraniin demonstrated a higher docking score compared to a reference ligand, indicating a potentially stronger interaction researchgate.net.

Furthermore, molecular docking has been used to predict the binding of Geraniin to human squalene (B77637) synthase, an enzyme involved in cholesterol biosynthesis. Docking results suggested that Geraniin binds to the active site of squalene synthase with a low binding free energy of -12.2 kcal/mol, indicating a stable interaction aip.orgresearchgate.net. This suggests Geraniin's potential as an inhibitor of this enzyme aip.orgresearchgate.net.

In the context of viral infections, molecular docking simulations have explored the interaction between Geraniin and the SARS-CoV-2 spike protein and the human ACE2 receptor. Docking studies predicted that Geraniin could bind to the SARS-CoV-2 spike protein with a lower docking score (-8.1 kcal/mol) compared to the hACE2 receptor (-7.0 kcal/mol), suggesting a potentially more stable binding to the spike protein nih.gov. Analysis of these interactions helps in understanding how Geraniin might interfere with viral entry into host cells nih.gov.

Molecular docking studies have also investigated Geraniin's interaction with Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2), an upstream kinase of AMPK, suggesting a potential interaction site relevant to its effects on lipid accumulation nih.gov.

Below is a summary of docking results for Geraniin with various targets:

Target ProteinPDB ID (if available)Binding Affinity (kcal/mol)Key Interacting Residues (if reported)Source
HSV-2 Glycoprotein D (gD)4MYWNot explicitly statedASN94, GLN41 figshare.com
Pig Pancreatic Alpha-AmylaseNot explicitly statedHigher score than referenceCatalytic site researchgate.net
Human Squalene Synthase1EZF-12.2Active site aip.orgresearchgate.net
SARS-CoV-2 Spike Protein6M0J (complex)-8.1Not explicitly stated nih.gov
Human ACE2 Receptor6M0J (complex)-7.0Not explicitly stated nih.gov
CaMKK2Not explicitly statedNot explicitly statedNot explicitly stated nih.gov

In Silico Prediction of Biological Activities

In silico prediction tools are valuable for forecasting the potential biological activities of compounds based on their chemical structures. These methods analyze structural features and compare them to databases of known active compounds to predict a range of possible bioactivities and their likelihood.

The PASS Online/Way2Drug web tool has been utilized for the in silico prediction of Geraniin's biological activities aip.orgresearchgate.net. This analysis provides a list of potential activities along with their probability values (Pa), indicating the likelihood of the compound exhibiting that activity.

Based on in silico predictions, Geraniin has shown a high probability of possessing antioxidant activity (Pa=0.991) aip.orgresearchgate.net. It also demonstrated a notable probability as a squalene epoxidase inhibitor (Pa=0.791) aip.orgresearchgate.net. Other predicted activities include free radical scavenger activity (Pa=0.769), comparable to that of corilagin (B190828) aip.orgresearchgate.net. While Geraniin showed anti-inflammatory activity, its predicted probability (Pa=0.714) was lower than that of ellagic acid (Pa=0.748) aip.orgresearchgate.net.

These in silico predictions provide a preliminary understanding of the potential therapeutic areas where Geraniin might be effective and can guide subsequent experimental validation.

Below is a table summarizing some predicted biological activities of Geraniin:

Biological ActivityProbability (Pa)Source
Antioxidant0.991 aip.orgresearchgate.net
Squalene Epoxidase Inhibitor0.791 aip.orgresearchgate.net
Free Radical Scavenger0.769 aip.orgresearchgate.net
Anti-inflammatory0.714 aip.orgresearchgate.net

Structure Activity Relationship Sar Studies of Geraniin and Its Analogs

Identification of Key Structural Moieties for Biological Activity

The biological activities of Geraniin (B209207) are intrinsically linked to its polyphenolic structure. As an ellagitannin, its core structure consists of a glucose unit esterified with galloyl and hexahydroxydiphenoyl (HHDP) or dehydrohexahydroxydiphenoyl (DHHDP) groups guidetopharmacology.org. The presence of multiple hydroxyl groups and ester linkages contributes significantly to its properties, such as antioxidant activity, primarily through radical scavenging mechanisms thegoodscentscompany.comfishersci.comwikidata.orgwikipedia.org.

Studies suggest that the specific arrangement and number of galloyl and HHDP/DHHDP units attached to the glucose core are critical for the observed biological effects. For instance, the dehydrohexahydroxydiphenic acid moiety is a distinctive feature of Geraniin guidetopharmacology.org. Hydrolysis of Geraniin yields smaller phenolic compounds like ellagic acid and gallic acid, which also possess biological activities, albeit sometimes with different potencies or profiles compared to the parent compound fishersci.comnih.govfishersci.fi. This suggests that while the smaller units contribute to activity, the larger, intact Geraniin structure or its immediate hydrolytic intermediates may be required for certain effects.

While detailed structure-activity relationship studies systematically modifying each moiety of Geraniin were not extensively detailed in the provided search results, the presence of the galloyl and HHDP/DHHDP groups linked to the glucose core is understood to be fundamental to its classification and general bioactivity as a hydrolysable tannin. The specific positioning and stereochemistry of these groups on the glucose core are likely key determinants of the precise biological targets and efficacy.

Comparative Studies with Structural Analogs (e.g., Granatin A and B)

Comparative studies with structural analogs provide valuable insights into the SAR of Geraniin. Granatin A and Granatin B are other ellagitannins that share structural similarities with Geraniin, typically differing in the number or arrangement of galloyl and HHDP/DHHDP units, or the degree of oxidation. While specific detailed comparative SAR data involving Geraniin, Granatin A, and Granatin B across a range of biological activities were not comprehensively available in the search results, the general class of ellagitannins, including these compounds, is known for shared properties like antioxidant and anti-inflammatory effects.

The search results mention that Geraniin is compared with other hydrolysable tannins like chebulagic acid and punicalagin, noting that while they share similar antioxidant and anticancer properties, Geraniin may exhibit higher potency in certain activities due to its specific molecular structure thegoodscentscompany.com. Corilagin (B190828), a metabolite of Geraniin, is also an ellagitannin and has been studied for its biological activities fishersci.comnih.govfishersci.fiuni.lubadd-cao.netnih.govmetabolomicsworkbench.orgfrontiersin.org. Comparisons between Geraniin and corilagin or ellagic acid indicate that the larger Geraniin molecule may have distinct absorption and permeability profiles compared to its smaller hydrolysis products, which could influence in vivo activity fishersci.fifoodb.ca.

Further comparative studies systematically evaluating the biological activities of Geraniin, Granatin A, Granatin B, and other ellagitannins with defined structural variations would be necessary to fully elucidate the impact of specific structural differences on their potency and efficacy. Such studies could involve comparing their binding affinities to biological targets, cellular uptake, metabolism, and in vitro and in vivo effects in various disease models.

Design and Synthesis of Novel Scaffolds with Improved Potency for Research

The understanding gained from SAR studies on Geraniin and its natural analogs can inform the rational design and synthesis of novel compounds with potentially improved potency, bioavailability, or specificity for research purposes. By identifying the key pharmacophores (structural features essential for activity) within the Geraniin structure, chemists can synthesize simplified analogs or modify existing moieties to enhance desired properties or reduce undesirable ones.

However, the provided search results primarily describe the extraction and purification of Geraniin from natural sources rather than the synthetic design and production of novel scaffolds based on its structure thegoodscentscompany.comwikidata.orgfoodb.canih.gov. While the biological activities of Geraniin suggest its potential as a lead compound, detailed research findings on the design and synthesis of novel scaffolds with improved potency specifically derived from Geraniin were not a prominent theme in the retrieved information.

Future Research Directions and Potential Academic Applications

Development of Geraniin (B209207) as a Molecular Probe for Biological Pathways

Future research endeavors could focus on developing Geraniin as a molecular probe to dissect specific biological pathways. Geraniin has been shown to interact with several key signaling cascades, including the Nrf2/HO-1 pathway, which is crucial for antioxidant defense nih.gov. Studies have indicated that Geraniin can influence the expression of Nrf2 and HO-1 proteins both in vivo and in vitro, suggesting a potential role in modulating oxidative stress responses nih.gov. The PI3K/Akt pathway, known for its involvement in cell survival and proliferation, has also been identified as a target of Geraniin, with research showing that Geraniin can activate this pathway spandidos-publications.com. Furthermore, investigations into the effects of Geraniin on MAPK and Src pathways have revealed its ability to influence cellular processes like migration researchgate.net. Geraniin has also been shown to target Toll-Like Receptor 4 (TLR4)-mediated signaling, impacting inflammatory responses acs.org. Future studies could synthesize modified forms of Geraniin or utilize advanced techniques like CRISPR/Cas9 knockout models to specifically target and study these and other non-canonical pathways, providing valuable insights into their functions and Geraniin's role within them .

Exploration of Synergistic Effects with Other Research Compounds

Exploring the synergistic effects of Geraniin with other research compounds represents a promising avenue for future study. Research has already demonstrated synergistic hepatoprotective effects when Geraniin is combined with other natural compounds such as Phyllanthin, Hypophyllanthin, and Rutin silae.it. This suggests that combinations involving Geraniin could offer enhanced biological activities compared to the compounds in isolation. Furthermore, studies on Geraniin-enriched plant extracts have indicated that the presence of other compounds within the extract may contribute to synergistic effects, leading to improved outcomes in conditions like metabolic syndrome mdpi.com. Future research can systematically investigate combinations of purified Geraniin with other known bioactive molecules or plant extracts using high-throughput screening methods and advanced analytical techniques to identify beneficial synergistic interactions for various biological endpoints.

Application in Omics Research (Proteomics, Transcriptomics, Metabolomics)

The application of omics technologies, including proteomics, transcriptomics, and metabolomics, is crucial for a comprehensive understanding of Geraniin's effects at a systems level. While studies have begun to explore Geraniin's impact, integrating multi-omics analysis in future research can provide deeper insights into the molecular mechanisms. Metabolomic analysis is particularly warranted to detect and understand the biological activities of Geraniin and its metabolites, such as ellagic acid, gallic acid, and urolithins, which are produced upon ingestion and may contribute significantly to its effects mdpi.com, tandfonline.com. Transcriptomic studies can reveal how Geraniin modulates gene expression profiles, while proteomic analysis can identify changes in protein abundance and post-translational modifications in response to Geraniin treatment. Integrating these omics datasets can help construct a more complete picture of the complex molecular networks influenced by Geraniin, potentially identifying novel biomarkers or therapeutic targets oatext.com, semanticscholar.org, mdpi.com.

Investigating Epigenetic Modulations

Investigating the potential of Geraniin to induce epigenetic modulations is another important direction for future research. Epigenetic mechanisms, such as DNA methylation, histone modifications, and non-coding RNA expression, play critical roles in regulating gene expression and cellular function and are implicated in various diseases frontiersin.org, london-dermatology-centre.co.uk. While direct evidence linking Geraniin specifically to epigenetic modulation is limited in the provided search results, the diverse biological activities of Geraniin suggest a potential for such interactions. Future studies could explore whether Geraniin or its metabolites can influence epigenetic marks, potentially impacting gene expression patterns related to inflammation, oxidative stress, or cellular differentiation. Techniques such as chromatin immunoprecipitation sequencing (ChIP-seq), assay for transposase-accessible chromatin sequencing (ATAC-seq), and DNA methylation analysis could be employed to investigate Geraniin's effects on the epigenome aginganddisease.org.

Q & A

Basic: What systematic approaches are recommended for conducting a literature review on Geranine G's biochemical mechanisms?

Methodological Answer:

  • Step 1 : Use academic databases (e.g., PubMed, Google Scholar) with Boolean operators to refine searches. Example query: "this compound" AND ("biosynthesis" OR "metabolic pathways") .
  • Step 2 : Prioritize peer-reviewed articles and filter by relevance using tools like citation tracking. Cross-reference primary sources (e.g., original studies on isolation or structural elucidation) .
  • Step 3 : Organize findings into a matrix, categorizing data by research objectives (e.g., pharmacological properties, structural analogs) and noting contradictions (e.g., conflicting bioactivity results) .
  • Step 4 : Identify gaps, such as understudied mechanisms (e.g., oxidative stress modulation) or inconsistent methodologies (e.g., variable assay conditions) .

Basic: How should researchers design a preliminary in vitro experiment to assess this compound’s cytotoxicity?

Methodological Answer:

  • Step 1 : Define variables:
    • Independent: this compound concentration (e.g., 0–100 µM).
    • Dependent: Cell viability (measured via MTT assay), apoptosis markers (e.g., caspase-3 activity) .
  • Step 2 : Select cell lines (e.g., HepG2 for liver toxicity) and include controls (untreated cells, positive controls like doxorubicin) .
  • Step 3 : Replicate experiments ≥3 times to account for biological variability. Use statistical tools (e.g., ANOVA with post-hoc Tukey test) to analyze dose-response relationships .
  • Step 4 : Report raw data in appendices and processed data (e.g., IC50 values) in results, ensuring transparency .

Advanced: What statistical methods resolve contradictions in this compound’s reported antioxidant vs. pro-oxidant effects?

Methodological Answer:

  • Step 1 : Conduct meta-analysis of existing studies to identify confounding variables (e.g., differential ROS detection methods: DCFH-DA vs. ESR spectroscopy) .
  • Step 2 : Design follow-up experiments controlling for variables (e.g., standardized ROS assay, identical cell lines). Include time-course analyses to detect biphasic effects .
  • Step 3 : Apply multivariate regression to model interactions between this compound concentration, exposure time, and cellular redox state .
  • Step 4 : Validate findings using orthogonal assays (e.g., glutathione depletion assays paired with gene expression profiling of antioxidant enzymes) .

Advanced: How can researchers optimize isolation protocols for this compound to improve yield and purity?

Methodological Answer:

  • Step 1 : Compare extraction methods (e.g., Soxhlet vs. ultrasound-assisted extraction) using response surface methodology (RSM) to model solvent polarity, temperature, and time .
  • Step 2 : Characterize purity via HPLC-DAD/MS, noting retention time shifts or co-eluting impurities. Adjust gradient elution parameters to resolve peaks .
  • Step 3 : Validate reproducibility across labs by sharing protocols (e.g., detailed centrifugation speeds, drying temperatures) and raw chromatograms .
  • Step 4 : Use stability studies (e.g., accelerated degradation under UV light) to identify degradation products impacting purity .

Basic: What ethical and procedural standards apply to in vivo studies of this compound’s neuroprotective effects?

Methodological Answer:

  • Step 1 : Obtain ethics committee approval for animal models (e.g., IACUC guidelines). Justify species selection (e.g., murine models for blood-brain barrier studies) .
  • Step 2 : Adopt ARRIVE 2.0 guidelines for reporting: specify sample size calculations, randomization methods, and blinding protocols .
  • Step 3 : Monitor adverse events (e.g., weight loss, behavioral changes) and euthanize using AVMA-approved methods .
  • Step 4 : Deposit raw data in repositories like Figshare to enhance reproducibility .

Advanced: How can multi-omics approaches clarify this compound’s mechanism of action in cancer cells?

Methodological Answer:

  • Step 1 : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways (e.g., apoptosis, autophagy) .
  • Step 2 : Use pathway enrichment tools (e.g., DAVID, Metascape) to cluster omics data, prioritizing targets with high fold-changes (e.g., Bcl-2, p53) .
  • Step 3 : Validate findings via CRISPR knockouts or siRNA silencing of candidate genes in cell lines .
  • Step 4 : Cross-reference with public databases (e.g., KEGG, Reactome) to map interactions and predict off-target effects .

Basic: What criteria distinguish high-quality structural characterization studies of this compound analogs?

Methodological Answer:

  • Criterion 1 : Comprehensive spectroscopic data (e.g., 1H/13C NMR, HR-ESI-MS) with comparisons to published reference spectra .
  • Criterion 2 : X-ray crystallography or computational docking studies to confirm stereochemistry .
  • Criterion 3 : Purity ≥95% verified by orthogonal methods (e.g., HPLC, melting point analysis) .
  • Criterion 4 : Full disclosure of synthesis conditions (e.g., reaction time, catalysts) to enable replication .

Advanced: How should researchers address discrepancies in this compound’s pharmacokinetic parameters across species?

Methodological Answer:

  • Step 1 : Perform allometric scaling to adjust for metabolic rate differences (e.g., murine vs. human liver microsomes) .
  • Step 2 : Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption differences (e.g., intestinal permeability variations) .
  • Step 3 : Validate models via in situ perfusion studies or humanized liver chimeric mice .
  • Step 4 : Publish negative data (e.g., low oral bioavailability in primates) to prevent publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.